N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIDHJZHATHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the naphtho[1,2-b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives and naphthalene precursors
Cyclization Reaction: The initial step involves the formation of the naphtho[1,2-b]thiophene core. This can be done by reacting a thiophene derivative with a naphthalene precursor under acidic or basic conditions, often using catalysts like Lewis acids.
Substitution Reaction: The 3,5-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the naphtho[1,2-b]thiophene intermediate with 3,5-dichlorophenylamine in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Similar hydrolysis reactions are reported for benzothiophene carboxamides in acidic media . -
Basic Hydrolysis :
This aligns with hydrolysis mechanisms observed in thiophene-2-carboxamide derivatives .
Electrophilic Aromatic Substitution (EAS)
The 3,5-dichlorophenyl and naphthothiophene moieties may undergo electrophilic substitution:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Halogenation | Cl₂, FeCl₃ (Lewis acid) | Chlorination at activated positions (e.g., para to existing Cl groups on the aryl ring) |
| Nitration | HNO₃, H₂SO₄ | Nitro group introduction on the naphthothiophene ring (positions 1 or 3) |
| Sulfonation | H₂SO₄, SO₃ | Sulfonation at electron-rich sites of the thiophene ring |
These reactions are typical for aromatic systems with electron-withdrawing substituents (e.g., Cl) .
Nucleophilic Acyl Substitution
The carboxamide group can act as an electrophilic site:
-
Aminolysis : Reaction with amines (e.g., methylamine) to form substituted amides:
This parallels reactivity in benzothiophene carboxamides .
Functionalization of the Thiophene Ring
The thiophene ring may participate in:
-
Cycloaddition Reactions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at the thiophene’s α-positions .
-
Oxidation : Conversion to thiophene sulfoxide or sulfone using oxidizing agents like H₂O₂ or mCPBA .
Cross-Coupling Reactions
The dichlorophenyl group may undergo palladium-catalyzed coupling:
Thermal Decomposition
Under pyrolysis (>300°C), the compound may decompose via:
-
Decarboxylation : Loss of CO₂ from the carboxamide group.
-
Ring-opening : Fragmentation of the naphthothiophene core, observed in similar fused heterocycles .
Notes on Biological Activity
While not directly related to reactions, N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide shares structural motifs with bioactive thiophene derivatives. For example:
Scientific Research Applications
N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H13Cl2NOS and a molecular weight of 374.3 g/mol . It is also known by other names such as N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide .
Chemical Identifiers
The compound has several identifiers, including:
- PubChem CID: 3716560
- CAS Number: 860785-83-7
- IUPAC Name: N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g]benzothiole-2-carboxamide
- InChI: InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23)
- InChIKey: LODIDHJZHATHFC-UHFFFAOYSA-N
- SMILES: C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Potential Applications
While the primary search result provides structural and chemical information about the compound, it does not explicitly detail its applications . However, the presence of substructures like dichlorophenyl, naphtho-thiophene, and carboxamide suggests potential applications in various fields:
- Pharmaceutical Research: Similar compounds have been investigated in dopamine receptor research . The carboxamide group is a common motif in drug molecules .
- Agrochemicals: Dichlorophenyl derivatives are present in various pesticides and herbicides .
- Materials Science: Thiophene derivatives are used in organic electronics and conducting polymers .
Safety Information
Based on the available safety data sheet, the compound is labeled with the signal word "Warning" . The hazard statements include:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffold variations and substituent effects. Key comparisons include:
Core Structure Variations
Key Findings:
- Naphthothiophene vs. Cyclopropane Dicarboximide: The naphthothiophene core likely offers greater aromaticity and planar geometry compared to the strained cyclopropane ring in Sumisclex SC.
- Carboxamide vs. Sumisclex SC’s water-miscible formulation (pH 4–5) contrasts with the likely lower aqueous solubility of the naphthothiophene derivative .
Substituent Effects
The 3,5-dichlorophenyl group is critical in all compared compounds, contributing to:
- Lipophilicity : Enhances membrane permeability and target affinity.
- Toxicity Profile : Sumisclex SC exhibits low acute mammalian toxicity (oral LD50 >27,200 mg/kg in rats) but high ecotoxicity to aquatic organisms . The target compound’s ecotoxicity is uncharacterized but warrants caution given structural similarities.
Environmental and Toxicological Data
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on the target compound’s efficacy, pharmacokinetics, and environmental fate are absent in the provided evidence. Assumptions are based on structural analogs.
- Structural Optimization : The naphthothiophene scaffold may offer advantages in target specificity over cyclopropane or pyrazole derivatives but requires empirical validation.
Biological Activity
N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a naphtho[1,2-b]thiophene core substituted with a dichlorophenyl group and a carboxamide functional group. Its molecular formula is .
Research indicates that this compound may interact with various biological targets, including:
- Dopamine Receptors : The compound has been studied for its binding affinity to dopamine receptors, particularly D2-like receptors. Variations in substitution patterns on the naphtho[1,2-b]thiophene core have shown to influence receptor affinity and selectivity .
- Caspase Activation : Some studies suggest that derivatives of this compound may act as activators of caspases, which play a critical role in apoptosis (programmed cell death). This property could be relevant for therapeutic applications in cancer treatment .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound and its analogs:
- Cell Viability Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears linked to its ability to induce apoptosis through caspase activation .
- In Vivo Studies : Animal models have shown promising results where treatment with this compound resulted in tumor growth inhibition. Specific pathways involved include modulation of apoptotic markers and cell cycle regulation .
Neuroprotective Effects
Research has also pointed to neuroprotective properties:
- Neurotransmitter Modulation : The compound's interaction with dopamine receptors suggests potential benefits in neurodegenerative diseases where dopamine signaling is disrupted. This could lead to therapeutic applications in conditions like Parkinson's disease .
Case Studies
Q & A
Basic Research Question: What are the standard protocols for synthesizing and characterizing N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide?
Methodological Answer:
Synthesis typically involves coupling 4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid chloride with 3,5-dichloroaniline in anhydrous acetonitrile under reflux (1–2 hours). Post-reaction, the product is isolated via solvent evaporation and recrystallized for purity. Characterization includes:
- NMR Spectroscopy : Confirm structural integrity by analyzing aromatic proton environments and carboxamide NH signals. For example, analogous compounds show distinct splitting patterns for thiophene and phenyl protons .
- IR Spectroscopy : Validate the carboxamide bond (C=O stretch ~1650–1680 cm⁻¹) and absence of unreacted acid chloride (no C=O stretch ~1800 cm⁻¹) .
- Microanalysis : Ensure elemental composition matches theoretical values (e.g., C, H, N, Cl, S) .
Advanced Research Question: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions in bioactivity data often arise from variations in:
- Experimental Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) can alter compound solubility and bioavailability. Standardize protocols using OECD guidelines for toxicity assays .
- Structural Analogues : Compare bioactivity with structurally similar compounds (e.g., N-aryl thiophene carboxamides) to identify substituent-specific effects. For instance, nitro or chloro substituents on the phenyl ring may modulate toxicity profiles .
- Cell Line Variability : Use isogenic cell lines to control for genetic background differences in cytotoxicity assays .
Basic Research Question: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns. For example, similar compounds exhibit dihedral angles of 8.5°–13.5° between thiophene and phenyl rings, influencing supramolecular packing .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under inert atmospheres .
Advanced Research Question: How should researchers design experiments to evaluate the environmental impact of this compound?
Methodological Answer:
- Aquatic Toxicity Assays : Follow OECD Test No. 202 (Daphnia magna immobilization) and Test No. 201 (algae growth inhibition) to determine EC₅₀ values. Note that chlorinated aryl compounds often exhibit high toxicity to aquatic organisms (e.g., LC₅₀ < 1 mg/L for fish) .
- Photodegradation Studies : Exclude the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-MS to identify persistent metabolites .
- Soil Sorption Experiments : Use batch equilibrium methods (OECD 106) to measure Kd (sorption coefficient) and predict mobility in terrestrial ecosystems .
Basic Research Question: What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 4–9). Chlorinated aryl carboxamides typically show poor water solubility but moderate solubility in DMSO (>10 mM) .
- Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor pH-dependent hydrolysis (e.g., carboxamide bond cleavage in strong acids/bases) via accelerated stability testing .
Advanced Research Question: What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Prioritize derivatives with enhanced hydrogen-bonding to active-site residues .
- QSAR Modeling : Train models on datasets of analogous carboxamides to correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate using leave-one-out cross-validation .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization reactions .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sensitization risks .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of airborne particulates .
- Waste Disposal : Incinerate at ≥1000°C in licensed facilities to prevent environmental release of chlorinated byproducts .
Advanced Research Question: How can researchers interpret conflicting spectroscopic data for this compound in solution versus solid states?
Methodological Answer:
- Solid-State vs. Solution NMR : Compare ¹³C CP/MAS NMR (solid-state) with solution NMR to identify conformational changes. For example, restricted rotation in the solid state may resolve splitting not observed in solution .
- X-Ray Crystallography : Resolve discrepancies in bond lengths/angles (e.g., C–S vs. C–O distances in thiophene vs. furan derivatives) caused by crystal packing effects .
- Dynamic NMR (DNMR) : Probe rotational barriers of the carboxamide bond in solution at variable temperatures to explain line broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
